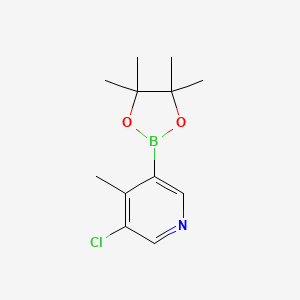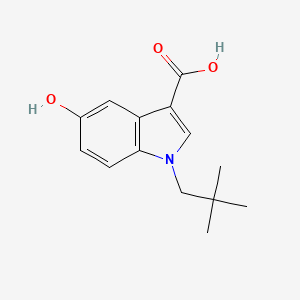
1-(2,2-Dimethylpropyl)-5-hydroxy-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylpropyl)-5-hydroxy-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethylpropyl)-5-hydroxy-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the 2,2-dimethylpropyl group and the carboxylic acid functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like toluene or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(2,2-Dimethylpropyl)-5-hydroxy-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted indoles, which can be further utilized in various chemical syntheses.
科学研究应用
1-(2,2-Dimethylpropyl)-5-hydroxy-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2,2-dimethylpropyl)-5-hydroxy-1H-indole-3-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
- 1-(2,2-Dimethylpropyl)-5-methoxy-1H-indole-3-carboxylic acid
- 1-(2,2-Dimethylpropyl)-5-chloro-1H-indole-3-carboxylic acid
- 1-(2,2-Dimethylpropyl)-5-nitro-1H-indole-3-carboxylic acid
Comparison: Compared to its analogs, 1-(2,2-dimethylpropyl)-5-hydroxy-1H-indole-3-carboxylic acid is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for various applications.
属性
CAS 编号 |
739365-20-9 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
1-(2,2-dimethylpropyl)-5-hydroxyindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)8-15-7-11(13(17)18)10-6-9(16)4-5-12(10)15/h4-7,16H,8H2,1-3H3,(H,17,18) |
InChI 键 |
SOJKSHNCJWKTMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CN1C=C(C2=C1C=CC(=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


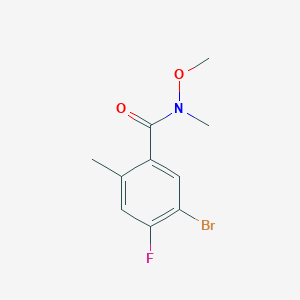
![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
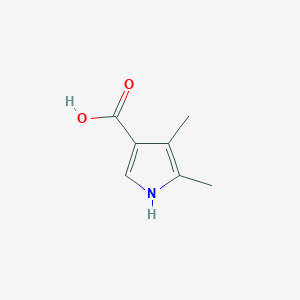
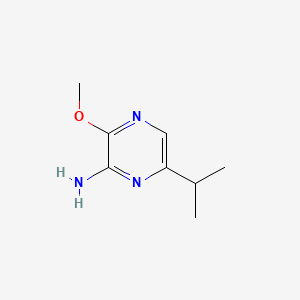
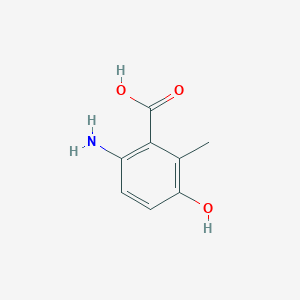
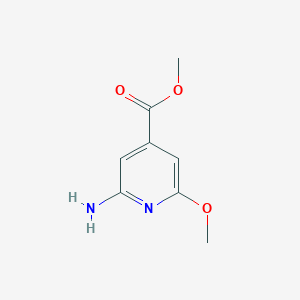
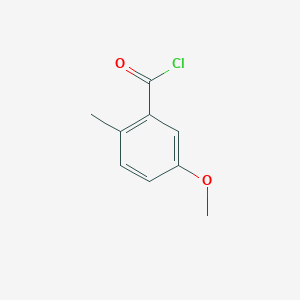
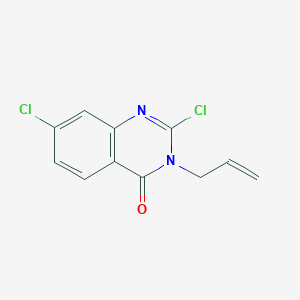
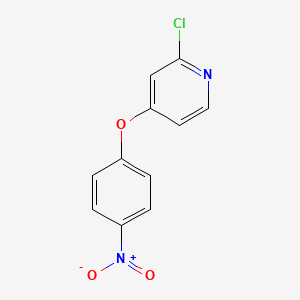
![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
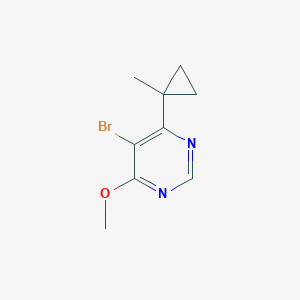
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)

